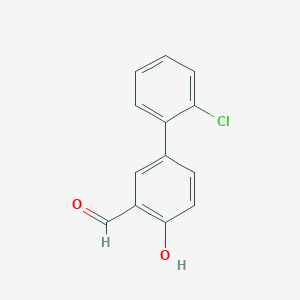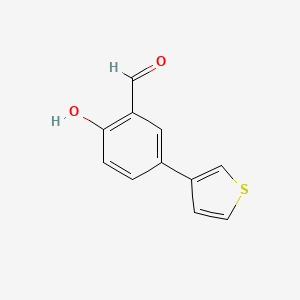
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol
概要
説明
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
One efficient synthetic approach is the combination of Bouveault formylation followed by hydride reduction . This method allows for the telescoping of the two steps, optimizing the overall process.
Industrial Production Methods
Industrial production methods for (3-Bromo-2-fluoro-4-methoxyphenyl)methanol are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to scale up the production process.
化学反応の分析
Types of Reactions
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-Bromo-2-fluoro-4-methoxyphenyl)aldehyde or (3-Bromo-2-fluoro-4-methoxybenzoic acid).
科学的研究の応用
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in a manner similar to other substituted phenylmethanol derivatives.
類似化合物との比較
Similar Compounds
(3-Bromo-4-fluoro-2-methoxyphenyl)methanol: Similar structure with different substitution pattern.
2-Bromo-5-fluoro-2-methoxyacetophenone: Another compound with bromine, fluorine, and methoxy groups but with an acetophenone moiety.
Uniqueness
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
(3-bromo-2-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZTAUMKZQSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Methylsulfanyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6326477.png)


![4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326504.png)
![3'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326511.png)
![4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326525.png)
![3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6326526.png)
![4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326527.png)
![Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B6326535.png)


![4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6326566.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B6326568.png)
